molecular formula C14H20N2O B5778359 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide

2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide

Katalognummer B5778359
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: KQJWUIZYUJXQAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CYCLOPS, and its chemical formula is C16H22N2O. CYCLOPS is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Wirkmechanismus

CYCLOPS inhibits 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake, which can improve glucose homeostasis in diabetic patients. In addition, CYCLOPS has been shown to inhibit the activity of several other protein tyrosine phosphatases, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
CYCLOPS has been shown to improve glucose homeostasis in diabetic animal models by increasing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. It has also been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. However, further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of CYCLOPS.

Vorteile Und Einschränkungen Für Laborexperimente

CYCLOPS has several advantages for lab experiments, including its potency and selectivity for 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide, as well as its availability for commercial use. However, CYCLOPS also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dose and duration of treatment.

Zukünftige Richtungen

There are several potential future directions for research on CYCLOPS. One area of interest is the development of new drugs based on the structure of CYCLOPS, which may have improved potency and selectivity for 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide. Another area of interest is the investigation of the anti-inflammatory and anti-cancer properties of CYCLOPS, which may lead to the development of new therapies for these conditions. Finally, further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of CYCLOPS, in order to advance its potential therapeutic applications.

Synthesemethoden

The synthesis of CYCLOPS involves a multi-step process that includes the reaction of 2-bromocyclohexanone with 6-methyl-2-pyridinecarboxaldehyde in the presence of a base, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained after purification by column chromatography. The synthesis of CYCLOPS has been optimized to improve yield and purity, and it is now available for commercial use.

Wissenschaftliche Forschungsanwendungen

CYCLOPS has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide, which is involved in the regulation of insulin signaling and glucose homeostasis. This makes CYCLOPS a potential therapeutic target for the treatment of diabetes and other metabolic disorders. In addition, CYCLOPS has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

Eigenschaften

IUPAC Name

2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-6-5-9-13(15-11)16-14(17)10-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJWUIZYUJXQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.